(5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone
Description
Properties
Molecular Formula |
C16H12IN3O |
|---|---|
Molecular Weight |
389.19 g/mol |
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-(3-iodophenyl)methanone |
InChI |
InChI=1S/C16H12IN3O/c17-12-6-4-5-11(9-12)15(21)14-10-19-20(16(14)18)13-7-2-1-3-8-13/h1-10H,18H2 |
InChI Key |
UWRPGKXRMGNTLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC(=CC=C3)I)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Construction
The pyrazole ring is commonly synthesized via the condensation of hydrazines with activated malononitrile derivatives or their equivalents. For example, phenylhydrazine reacts with (ethoxymethylene)malononitrile under reflux conditions in ethanol or trifluoroethanol to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives with good regioselectivity and yields ranging from 47% to 84% depending on substituents and conditions.
- Reflux in absolute ethanol or trifluoroethanol
- Nitrogen atmosphere to prevent oxidation
- Reaction time: 0.5 to 4 hours depending on the substrate
- Workup involves dilution with ethyl acetate, washing, drying, and purification by column chromatography
Functionalization at Position 4
Specific Preparation Methods for (5-Amino-1-phenyl-1H-pyrazol-4-yl)(3-iodophenyl)methanone
Stepwise Synthesis Overview
Conversion of Carbonitrile to Methanone:
- The cyano group can be hydrolyzed or transformed into an amide or ketone functionality.
- For methanone formation, Friedel-Crafts acylation or coupling with 3-iodobenzoyl chloride is employed.
Representative Experimental Procedure (Literature-Based)
- Dissolve 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.5 mmol) in dry DMF.
- Add 3-iodobenzoyl chloride (1.3 eq) and a base such as triethylamine.
- Stir the reaction mixture at room temperature or slightly elevated temperature overnight.
- Monitor reaction progress by TLC.
- Work up by aqueous quenching, extraction with organic solvents, drying, and purification by column chromatography.
- Final product crystallized from methanol-dichloromethane mixture to obtain pure this compound.
Catalytic and Green Chemistry Approaches
Recent advances include the use of heterogeneous catalysts such as LDH@PTRMS@DCMBA@CuI for efficient one-pot synthesis of 5-amino-1H-pyrazole derivatives under mild conditions in ethanol-water mixtures at moderate temperatures (55 °C). This method provides high yields and easy catalyst recovery.
Data Table Summarizing Key Preparation Methods
| Step | Reactants & Conditions | Catalyst/Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Phenylhydrazine + (ethoxymethylene)malononitrile | Sodium acetate | Ethanol | Reflux | 0.5–4 h | 47–84 | Nitrogen atmosphere, regioselective |
| 2 | Pyrazole-carbonitrile + 3-iodobenzoyl chloride | Triethylamine (base) | DMF | RT–40 | Overnight | 60–75* | Acylation to form methanone derivative |
| 3 | One-pot synthesis with LDH@PTRMS@DCMBA@CuI catalyst | LDH@PTRMS@DCMBA@CuI | EtOH:H2O (1:1) | 55 | 1–2 h | >85 | Green, recyclable catalyst |
*Yield estimated based on analogous acylation reactions in literature.
Research Findings and Optimization Insights
- The presence of electron-withdrawing groups on the aryl hydrazine influences the reaction rate and yield of the pyrazole formation step.
- Crystallographic studies of related pyrazole derivatives confirm the importance of hydrogen bonding interactions in stabilizing the final structure, which can affect purification and crystallization.
- Catalytic systems incorporating copper iodide complexes on layered double hydroxide supports enable efficient synthesis with reduced reaction times and improved environmental profiles.
- Purification typically involves silica gel chromatography with hexane/ethyl acetate gradients, followed by recrystallization to achieve high purity suitable for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodo group can be reduced to form the corresponding phenyl derivative.
Substitution: The iodo group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in various catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Protein Binding: Can bind to proteins and alter their function.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.
Industry
Material Science: Used in the synthesis of novel materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the iodo group can participate in halogen bonding. These interactions can alter the function of the target proteins and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous methanone derivatives. Key comparisons include:
Structural Analogues and Substituent Effects
- (5-Amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone (3a): Substituent: Replaces the 3-iodophenyl group with an indole ring. Spectroscopic Data: The pyrazole H-5 proton in 3a resonates at δ = 8.20 ppm in $^1$H NMR, while the corresponding carbon (C-3) appears at δ = 140.40 ppm in $^{13}$C NMR. The indole substituent likely enhances π-π stacking interactions compared to the iodophenyl group . Synthesis: Prepared via condensation of aminopyrazoles with carbonyl precursors in DMSO-d6, using TMS as an internal standard .
- (3,5-Diphenyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)methanone: Substituent: Incorporates a quinoline ring and dual phenyl groups on the pyrazole. Physical Properties: While specific data are unavailable, the quinoline moiety likely increases molecular rigidity and lipophilicity compared to the iodophenyl variant .
- 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone: Substituent: Features a pyridine ring and a dihydropyrazole scaffold.
Electronic and Steric Considerations
- Iodine vs. Trifluoromethyl Groups: The 3-iodophenyl group in the target compound contrasts with trifluoromethyl-substituted analogs like 1-(3,5-bis(trifluoromethyl)phenyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone. The iodine atom’s polarizability and van der Waals radius (1.98 Å) may enhance halogen bonding, whereas trifluoromethyl groups improve metabolic stability via electronegative effects .
- Steric Hindrance: Cyclopentyl(1-indol-3-yl)methanone derivatives exhibit reduced ion-mobility due to steric hindrance at positions 2 and 3 of the indole ring. The 3-iodophenyl group in the target compound may similarly hinder rotational freedom, affecting conformational stability .
Spectroscopic and Computational Analysis
- NMR Trends : The 3-iodophenyl group’s electron-withdrawing nature may deshield adjacent protons, leading to downfield shifts compared to indole or phenyl substituents. Computational tools like Multiwfn enable electron density topology analysis, which could quantify these electronic effects .
- X-ray Crystallography : The indole derivative (3a) was structurally resolved via X-ray diffraction, a method likely applicable to the iodophenyl analog using programs like SHELX .
Data Table: Comparative Overview of Methanone Derivatives
| Compound Name | Substituent (R) | Molecular Weight (g/mol) | Key Spectral Data ($^1$H NMR) | Synthesis Method | Biological Activity |
|---|---|---|---|---|---|
| (5-Amino-1-phenyl-1H-pyrazol-4-yl)(3-iodophenyl)methanone | 3-Iodophenyl | ~389.2 (calculated) | Not reported | Likely condensation | Not reported |
| (5-Amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone (3a) | Indol-3-yl | ~326.4 (calculated) | δ = 8.20 (H-5) | Condensation in DMSO-d6 | Anticancer (inferred) |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Pyridin-4-yl | ~498.6 (reported) | Not reported | Multi-step coupling | Evaluated for bioactivity |
| (1-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl)(4-pyridinyl)methanone | CF3-substituted phenyl | 400.28 (reported) | Not reported | Click chemistry | Not reported |
Biological Activity
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone is a compound that belongs to the class of pyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with an amino group and a phenyl group, along with a methanone moiety linked to a 3-iodophenyl group. The presence of iodine may enhance the compound's lipophilicity and biological interactions.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds inhibit cell proliferation in various cancer cell lines, including U87MG glioblastoma cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression through modulation of key signaling pathways such as MAPK and PI3K/Akt .
2. Anti-inflammatory Effects
Compounds related to this compound have been identified as potent inhibitors of p38 MAP kinase, a critical mediator in inflammatory responses. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
3. Antimicrobial Properties
Some studies have reported antimicrobial activity associated with pyrazole derivatives. The mechanism is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Case Study 1: Anticancer Efficacy
A recent investigation assessed the effects of a structurally similar pyrazole derivative on human cancer cell lines. The study found that the compound induced apoptosis through caspase activation and significantly inhibited tumor growth in xenograft models .
| Compound Name | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Pyrazole A | 15 | U87MG | Apoptosis induction |
| Pyrazole B | 20 | HeLa | Cell cycle arrest |
Case Study 2: Inhibition of Inflammatory Response
Another study evaluated the anti-inflammatory potential of a related pyrazole derivative in a murine model of arthritis. Results showed a marked reduction in paw swelling and histological signs of inflammation, correlating with decreased levels of TNF-alpha and IL-6 in serum samples .
| Treatment | Paw Swelling (mm) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | 8.5 | 150 | 100 |
| Pyrazole Derivative | 4.2 | 50 | 30 |
The biological activities observed can be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives inhibit specific kinases involved in cancer progression and inflammation, such as p38 MAPK.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades is a common feature among these compounds.
- Modulation of Cytokine Release : The ability to downregulate pro-inflammatory cytokines contributes to their therapeutic potential in inflammatory conditions.
Q & A
Basic Research Question
- 1H/13C NMR : Confirm the presence of the amino group (δ 5.2–5.8 ppm for NH₂) and iodophenyl moiety (distinct aromatic splitting patterns) .
- X-ray Crystallography : Resolves stereoelectronic effects; the iodophenyl group’s heavy atom enhances diffraction contrast, enabling precise bond-length analysis (e.g., C-I bond ~2.09 Å) .
- FTIR : Amino group N-H stretches (3300–3500 cm⁻¹) and carbonyl C=O (1680–1700 cm⁻¹) .
How does the nitro-to-amino reduction in precursor pyrazoles impact downstream reactivity?
Basic Research Question
Reducing 5-nitro-pyrazole intermediates (e.g., using H₂/Pd-C or NaBH₄) to 5-amino derivatives introduces nucleophilic NH₂ groups, enabling:
- Schiff base formation : Condensation with aldehydes for functionalization.
- Cross-coupling : Participation in Buchwald-Hartwig amination for C-N bond formation .
Pitfalls : Over-reduction (e.g., dehalogenation of the iodophenyl group) must be avoided by optimizing catalyst loading (5% Pd-C) and reaction time (<4 hrs) .
How can conflicting biological activity data across studies be systematically addressed?
Advanced Research Question
Discrepancies in reported IC₅₀ values (e.g., kinase inhibition vs. antimicrobial activity) may arise from:
- Assay Conditions : Varying pH, temperature, or solvent (DMSO concentration affects compound solubility) .
- Cellular Models : Differences in membrane permeability (e.g., Gram-negative vs. Gram-positive bacteria).
Resolution :- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
What strategies optimize regioselectivity in electrophilic substitution on the iodophenyl ring?
Advanced Research Question
The 3-iodophenyl group’s electronic profile (ortho/para-directing) complicates further functionalization. Strategies include:
- Blocking Groups : Temporarily protect reactive sites (e.g., sulfonation at the 4-position) to direct nitration to the 5-position .
- Microwave-Assisted Synthesis : Enhances kinetic control, favoring para-substitution (e.g., 80°C, 20 mins) .
How do computational methods (DFT/MD) elucidate this compound’s interaction with biological targets?
Advanced Research Question
- Docking Studies : Identify binding poses in enzyme active sites (e.g., COX-2) using AutoDock Vina; the iodophenyl group’s hydrophobic volume complements aryl-binding pockets .
- DFT Calculations : Analyze charge distribution (Mulliken charges) to predict nucleophilic attack sites (e.g., amino group’s lone pair donation) .
- MD Simulations : Assess stability of ligand-protein complexes (RMSD <2 Å over 100 ns trajectories) .
What are the key challenges in scaling up synthesis while maintaining purity?
Advanced Research Question
- Byproduct Formation : Iodine displacement during coupling (e.g., forming 3-H phenyl byproducts) is minimized using excess acyl chloride (1.5 eq.) .
- Purification : Replace column chromatography with recrystallization (ethanol/water) for large batches. Monitor purity via HPLC (C18 column, 90:10 acetonitrile/water) .
How does the iodine atom influence the compound’s photophysical properties?
Advanced Research Question
The heavy atom effect enhances spin-orbit coupling, increasing triplet-state population. This is critical for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
